molecular formula C22H23FN2O2 B7711159 N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7711159
M. Wt: 366.4 g/mol
InChI Key: AQUGFLPYXGVYNQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzoyl moiety, and a tetrahydroquinoline core. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction, typically using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a nucleophilic substitution reaction, often using cyclopentylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • N-cyclopentyl-1-(4-bromobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Uniqueness

N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-18-10-7-15(8-11-18)22(27)25-13-3-4-16-14-17(9-12-20(16)25)21(26)24-19-5-1-2-6-19/h7-12,14,19H,1-6,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUGFLPYXGVYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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